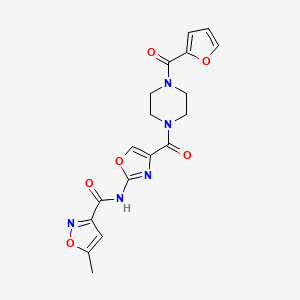

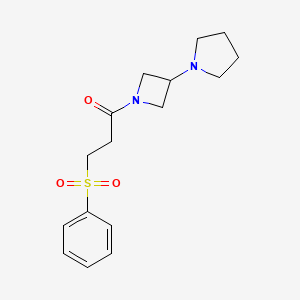

![molecular formula C16H16N2O4S2 B2376994 1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine CAS No. 477847-28-2](/img/structure/B2376994.png)

1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine is a novel organic compound belonging to the class of piperidine derivatives. It is a multi-functional compound with a wide range of applications in organic synthesis, drug discovery, and biochemistry. Synthesized from the condensation of phenylsulfonyl chloride and 2-thienylcarbonyloxyiminopiperidine, this compound has been studied extensively over the past few decades and is now used in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Biological Activities

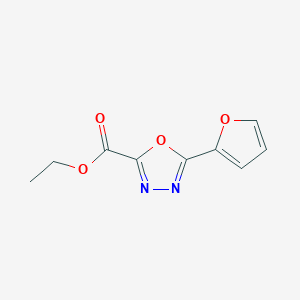

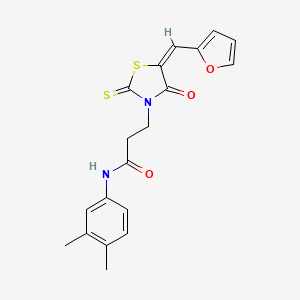

Synthesis and Antibacterial Study : The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide exhibited moderate to significant antibacterial activity (Khalid et al., 2016).

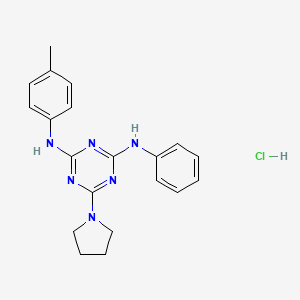

Biological Evaluation as Cholinesterase Inhibitors : Synthesized compounds were evaluated for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing potential as excellent inhibitors (Khalid, Rehman, & Abbasi, 2014).

Antimicrobial Activity : Synthesized compounds showed good antimicrobial activities against pathogenic Gram-positive, Gram-negative bacteria, and fungi (Makki et al., 2016).

Anticancer Potential : Ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate derivatives were synthesized and evaluated as anticancer agents, showing strong activity in some cases (Rehman et al., 2018).

Development of Fluorescent pH Sensors : Some derivatives with a 2-imino-oxalidin (thiazolidin) side chain exhibited strong fluorescence quench and red shift in weakly acidic conditions, indicating potential as fluorescent pH sensors (Cui et al., 2004).

Synthesis Methodologies and Chemical Properties

Synthesis Using Microwave-Assisted Techniques : Synthesis of sulfonyl hydrazones with piperidine derivatives was performed using microwave-assisted techniques, providing insights into the chemical properties and structure-activity relationships (Karaman et al., 2016).

Synthesis of Functionalized Cyclic Enamines : Alkylphenyl sulfones were used for the synthesis of 2-phenylsulfonyl alkylidene pyrro-lidine or piperidine derivatives, revealing interesting stereochemistry and potential applications (Arias et al., 2001).

properties

IUPAC Name |

[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S2/c19-16(15-7-4-12-23-15)22-17-13-8-10-18(11-9-13)24(20,21)14-5-2-1-3-6-14/h1-7,12H,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZFFOOKEKFSML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NOC(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole](/img/structure/B2376911.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide](/img/structure/B2376912.png)

![Bicyclo[3.2.2]nonane-1-carbaldehyde](/img/structure/B2376919.png)

![N-(4-methylbenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2376924.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2376930.png)